molecular formula GaTe B078100 碲化镓 (GaTe) CAS No. 12024-14-5

碲化镓 (GaTe)

货号: B078100
CAS 编号: 12024-14-5
分子量: 197.3 g/mol
InChI 键: OFIYHXOOOISSDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gallium telluride is a chemical compound composed of gallium and tellurium. It is a member of the group III-VI chalcogenides and is known for its layered structure, which makes it a promising material for various applications in nanoelectronics, optoelectronics, and quantum photonics . Gallium telluride has gained significant attention due to its unique electronic and optical properties, making it a valuable material for scientific research and industrial applications.

科学研究应用

Gallium telluride has a wide range of scientific research applications due to its unique properties:

Nanoelectronics and Optoelectronics: Gallium telluride is used in the development of nanoscale electronic and optoelectronic devices. Its layered structure and excellent electronic properties make it suitable for applications in transistors, photodetectors, and light-emitting diodes .

Quantum Photonics: Gallium telluride is a promising material for quantum photonics applications. Its ability to generate and manipulate quantum states of light makes it valuable for quantum computing and communication technologies .

Thermoelectric Applications: Gallium telluride exhibits good thermoelectric properties, making it useful for converting waste heat into electrical energy. This property is particularly valuable for power generation and refrigeration applications .

Chemical Sensing: Gallium telluride can be used as a sensing material for detecting gases such as hydrogen, ammonia, and nitrogen dioxide. Its sensitivity to these gases makes it suitable for environmental monitoring and industrial safety applications .

作用机制

Gallium Telluride (GaTe), also known as Tellanylidenegallium, is a two-dimensional (2D) semiconductor that has garnered significant attention due to its potential applications in solid-state optics and electronics .

Target of Action

The primary target of GaTe is the field of solid-state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . It has also been used in the production of sputtering targets for semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) display and optical applications .

Mode of Action

GaTe interacts with its targets by absorbing light and converting it into an electrical signal. This property makes it an excellent material for photodetection . In the presence of air, mechanically exfoliated GaTe develops a deep-level defect band effectively reducing the bandgap in a direct-to-indirect transition to about 0.8 eV . The intercalation and chemisorption of molecular oxygen to the Te-terminated layers are responsible for this behavior .

Biochemical Pathways

GaTe affects the photodetection pathway. When light strikes the GaTe material, it absorbs the photons and generates electron-hole pairs. These carriers can then be collected to produce an electrical signal . The efficiency of this process is influenced by the material’s bandgap, which can be altered by the presence of defects .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs within a biological system, in the context of GaTe, we can discuss its analogous properties in an electronic system. GaTe exhibits excellent stability and high electrical conductivities . Its properties can change under different environmental conditions, such as exposure to air .

Result of Action

The result of GaTe’s action is the efficient conversion of light into an electrical signal, making it a promising material for photodetection applications . Its performance can be affected by defects that alter its bandgap .

Action Environment

The action of GaTe is influenced by environmental factors. For instance, exposure to air can lead to the development of a deep-level defect band, effectively reducing the bandgap . This change can affect the material’s photodetection properties. Therefore, careful control of the environment is crucial for maintaining the performance of GaTe-based devices .

安全和危害

Proper precautions should be taken when handling this compound, including lab goggles and safety gloves . This compound should be handled in a well ventilated area . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

未来方向

Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . The results demonstrate the crucial role of interlayer interactions in the structural stability, which provides a phase engineering strategy for device applications .

准备方法

Synthetic Routes and Reaction Conditions: Gallium telluride can be synthesized through various methods, including chemical vapor deposition, molecular beam epitaxy, and solid-state reactions. One common method involves the direct reaction of gallium and tellurium elements at high temperatures. The reaction typically takes place in a sealed quartz ampoule under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, gallium telluride is often produced using metal organic vapor deposition (MOCVD). This method involves the reaction of gallium and tellurium precursors in a controlled environment to form high-purity gallium telluride crystals. The MOCVD process allows for precise control over the composition and thickness of the resulting material .

化学反应分析

Types of Reactions: Gallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When exposed to air, gallium telluride can undergo oxidation, leading to the formation of gallium oxide and tellurium oxide. This reaction is often undesirable as it can degrade the material’s electronic properties .

Reduction: Gallium telluride can be reduced using hydrogen gas at elevated temperatures to produce elemental gallium and tellurium. This reaction is useful for recycling and recovering the constituent elements .

Substitution: Gallium telluride can undergo substitution reactions with other chalcogenides, such as sulfur and selenium, to form mixed chalcogenide compounds. These reactions can be used to tune the material’s properties for specific applications .

Common Reagents and Conditions:

    Oxidation: Air or oxygen at room temperature or elevated temperatures.

    Reduction: Hydrogen gas at elevated temperatures.

    Substitution: Chalcogenide precursors (e.g., sulfur, selenium) at high temperatures.

Major Products Formed:

    Oxidation: Gallium oxide (Ga2O3) and tellurium oxide (TeO2).

    Reduction: Elemental gallium (Ga) and tellurium (Te).

    Substitution: Mixed chalcogenide compounds (e.g., gallium sulfide telluride, gallium selenide telluride).

相似化合物的比较

Gallium telluride can be compared with other group III-VI chalcogenides, such as gallium selenide (GaSe) and indium selenide (InSe).

Gallium Selenide (GaSe):

Indium Selenide (InSe):

Uniqueness of Gallium Telluride: Gallium telluride’s unique combination of electronic, optical, and thermoelectric properties, along with its ability to undergo various chemical reactions, makes it a versatile material for a wide range of applications. Its layered structure and strong light-matter interactions set it apart from other similar compounds .

属性

CAS 编号

12024-14-5

分子式

GaTe

分子量

197.3 g/mol

IUPAC 名称

tellanylidenegallium

InChI

InChI=1S/Ga.Te

InChI 键

OFIYHXOOOISSDN-UHFFFAOYSA-N

SMILES

[GaH2].[TeH]

规范 SMILES

[Ga]=[Te]

12024-14-5

产品来源

United States
Customer
Q & A

Q1: What is the molecular formula and weight of gallium telluride?

A1: Gallium telluride has the molecular formula GaTe and a molecular weight of 226.37 g/mol [].

Q2: What spectroscopic techniques are useful for characterizing GaTe?

A2: Several techniques are effective in characterizing GaTe:

  • Raman Spectroscopy: Useful for identifying GaTe, determining crystalline orientation, and studying the impact of factors like thickness, excitation wavelength, and phonon energies on its properties [, , , ].
  • Photoluminescence Spectroscopy: Offers insights into the optical properties and defect states within GaTe. It can also be used to study the effects of oxidation and identify the crystal orientation [].
  • X-ray Diffraction: Helps determine the crystal structure and phase of GaTe, particularly in studying thickness-dependent structural changes [].
  • Transmission Electron Microscopy (TEM): Enables the visualization of GaTe's layered structure and potential structural transformations at the nanoscale [].
  • Terahertz Time-Domain Spectroscopy (THz-TDS): Allows investigation of GaTe's dielectric function and phonon dispersion in the terahertz frequency range, providing insights into its optical and thermal properties [].

Q3: Is GaTe stable in ambient conditions?

A5: GaTe is known to be sensitive to ambient conditions, particularly oxygen and moisture. Exposure to air can lead to oxidation and degradation of the material [, , ].

Q4: What happens to GaTe upon exposure to air?

A6: When exposed to air, GaTe undergoes oxidation, leading to the formation of a tellurium oxide layer on its surface. This oxidation process can significantly alter the material's electronic and optical properties, decreasing its performance in devices [, , ].

Q5: How does the oxidation of GaTe affect its properties?

A7: Oxidation negatively impacts GaTe's performance by:* Reducing Photoluminescence: A significant decrease in photoluminescence intensity is observed in oxidized GaTe, hindering its use in optoelectronic applications [].* Forming Tellurium Oxide: The formation of polycrystalline tellurium oxide on the GaTe surface alters its Raman spectra, indicating structural changes and potential performance degradation [].* Impacting Electronic Properties: Oxidation can lead to changes in GaTe's electrical conductivity and carrier mobility, affecting its performance in electronic devices.

Q6: Can the stability of GaTe be improved?

A6: Yes, several approaches have been investigated to enhance the stability of GaTe:

  • Encapsulation: Encapsulating GaTe with materials like graphene can effectively protect it from ambient degradation and extend its lifetime [, ].
  • Hydrogen Passivation: This technique has been demonstrated to improve GaTe's resistance to oxidation by passivating the reactive tellurium atoms on its surface [].
  • Chemical Functionalization: Surface modification using diazonium molecules can enhance the environmental stability of GaTe without significantly compromising its intrinsic properties [].

Q7: What are some potential applications of GaTe?

A7: GaTe's unique properties make it suitable for various applications:

  • Photodetectors: Its high photoresponsivity and fast response time make it promising for high-performance photodetectors, including polarization-sensitive and broadband photodetectors [, , ].
  • Optoelectronic Devices: GaTe's direct band gap and anisotropic properties make it attractive for developing optoelectronic devices like optical switches and modulators [, ].
  • Flexible Electronics: The material's flexibility and mechanical strength make it suitable for flexible electronics and stretchable optoelectronic devices [, , ].
  • Thermoelectric Devices: GaTe has shown potential for thermoelectric applications, particularly in converting waste heat to electricity [].
  • Radiation Detection: Its high atomic number (Z) and suitable band gap make GaTe a candidate for radiation detection applications [, ].

Q8: How does the anisotropic nature of GaTe affect its applications?

A8: The anisotropic structure of GaTe leads to direction-dependent electronic and optical properties, influencing its applications in:

  • Polarization-Sensitive Devices: The anisotropic absorption and photoresponse of GaTe enable the development of polarization-sensitive photodetectors and other optoelectronic devices [, , ].
  • Thermoelectric Applications: The anisotropic thermal conductivity of GaTe can be exploited to enhance the efficiency of thermoelectric devices [].

Q9: How are defects in GaTe being studied?

A9: Understanding and controlling defects in GaTe is crucial for optimizing its performance. Researchers are using techniques like:

  • Photoluminescence Spectroscopy: To identify and characterize defect-related emissions, providing insights into the types and concentrations of defects present [, ].
  • Density Functional Theory (DFT): To theoretically model and understand the electronic structure of GaTe and the impact of different types of defects on its properties [, ].

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